

# Application Notes: Rapid Detection of Imazalil using ELISA-Based Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Imazalil** is a widely used fungicide for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal growth.[1][2] Its residues, however, can pose potential health risks to consumers.[3] Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for the detection of **Imazalil** residues in various food matrices, making it an invaluable tool for food safety monitoring and quality control.[4][5] This application note provides a detailed protocol for a competitive ELISA for the quantitative analysis of **Imazalil**.

## **Principle of the Assay**

This immunoassay is a competitive ELISA. The wells of a microtiter plate are coated with a known amount of ImazaliI-protein conjugate. When samples or standards containing ImazaliI are added to the wells, the free ImazaliI competes with the coated ImazaliI for binding to a limited amount of anti-ImazaliI monoclonal antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. The subsequent addition of a substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of ImazaliI in the sample.

## **Quantitative Data Summary**

The performance of **Imazalil** ELISA has been documented in several studies. The following tables summarize key quantitative data for easy comparison.



Table 1: Assay Performance Characteristics

Parameter	Value	Reference
Detection Limit (LOD)	0.06 ng/mL (0.2 nM)	[4]
IC50 (50% Inhibitory Concentration)	0.5 ng/mL (1.6 nM)	[4]
Quantification Limit	Well below maximum residue limits	[4]

Table 2: Recovery Rates in Fruit Matrices

Matrix	Spiking Range (ng/mL)	Mean Recovery (%)	Mean Coefficient of Variation (%)	Reference
Fruit Juices (Apple, Tomato, Orange)	10 - 500	97	~20	[4]
Citrus Fruits (Lemon, Orange, Grapefruit)	Not Specified	>81.0	Not Specified	[5]

## **Experimental Protocols**

This section provides a detailed methodology for performing the Imazalil competitive ELISA.

## **Materials and Reagents**

- Imazalil Standard
- · Anti-Imazalil Monoclonal Antibody
- Imazalil-BSA Conjugate (for coating)
- Goat anti-Mouse IgG-HRP (Secondary Antibody)



- 96-well Microtiter Plates
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Sample/Standard Dilution Buffer (e.g., PBS)
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Methanol
- Distilled or deionized water

## **Sample Preparation (Fruit Juices)**

- Centrifuge the fruit juice sample to remove any pulp or suspended solids.
- Dilute the supernatant with the sample dilution buffer. The dilution factor will depend on the expected **Imazalil** concentration and should be optimized. A simple dilution without extensive cleanup is often sufficient for fruit juices.[4]

### **ELISA Protocol**

- Coating:
  - Dilute the ImazaliI-BSA conjugate to an optimal concentration (e.g., 1-10 μg/mL) in coating buffer.
  - Add 100 μL of the diluted conjugate to each well of the 96-well plate.
  - Incubate overnight at 4°C.
  - Wash the plate three times with wash buffer.



#### · Blocking:

- Add 200 μL of blocking buffer to each well.
- Incubate for 1-2 hours at 37°C.
- Wash the plate three times with wash buffer.
- Competitive Reaction:
  - Prepare a series of Imazalil standards of known concentrations in the sample dilution buffer.
  - Add 50 μL of the standard or diluted sample to each well.
  - Immediately add 50 μL of diluted anti-Imazalil monoclonal antibody to each well.
  - Incubate for 1 hour at 37°C.
  - Wash the plate three times with wash buffer.
- Secondary Antibody Incubation:
  - Add 100 μL of diluted Goat anti-Mouse IgG-HRP to each well.
  - Incubate for 1 hour at 37°C.
  - Wash the plate five times with wash buffer.
- Signal Development and Measurement:
  - Add 100 μL of TMB substrate solution to each well.
  - Incubate in the dark at room temperature for 15-30 minutes.
  - Stop the reaction by adding 50 μL of stop solution to each well.
  - Read the absorbance at 450 nm using a microplate reader.



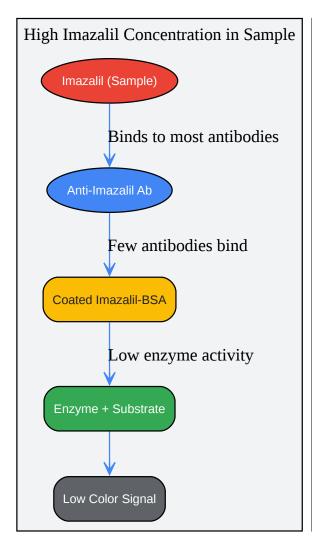
## **Data Analysis**

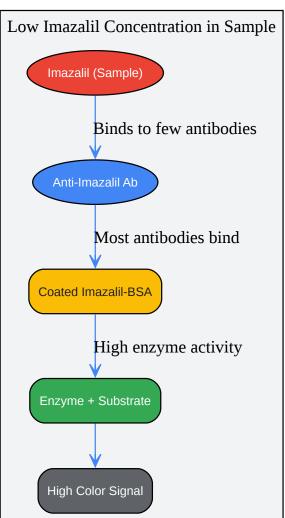
- Calculate the average absorbance for each set of standards and samples.
- Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] x 100
- Plot a standard curve of the percentage of inhibition versus the logarithm of the Imazalil concentration for the standards.
- Determine the concentration of **Imazalil** in the samples by interpolating their percentage of inhibition on the standard curve.

# Visualizations Experimental Workflow









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- To cite this document: BenchChem. [Application Notes: Rapid Detection of Imazalil using ELISA-Based Immunoassay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587083#elisa-based-immunoassay-for-rapid-imazalil-detection]

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